molecular formula C9H14ClN3OS B1403638 N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride CAS No. 340179-84-2

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride

Cat. No. B1403638
M. Wt: 247.75 g/mol
InChI Key: SGWCPLIUOGYQEE-UHFFFAOYSA-N
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Description

“N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 340179-84-2 . It has a molecular weight of 247.75 . The IUPAC name for this compound is N-(1,3-thiazol-2-yl)-4-piperidinecarboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride” is 1S/C9H13N3OS.ClH/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9;/h5-7,10H,1-4H2,(H,11,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride” is a solid compound .

Scientific Research Applications

Synthesis of Derivatives and Analogs

  • Research has demonstrated the synthesis of novel derivatives from similar thiazole compounds, which could imply potential routes for the synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride derivatives (Balya et al., 2008).

Antimicrobial Activity

  • Certain derivatives of thiazole carboxamides have shown antimicrobial activity. This suggests potential for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride in antimicrobial applications (Gein et al., 2015).

Pharmacological Potential

  • Thiazole derivatives have been investigated for their ability to inhibit specific receptors, indicating potential pharmacological applications for related compounds (Xi et al., 2005).

Antitumor Activity

  • Research on structurally similar thiazole carboxamides has revealed their potential in antitumor activity, suggesting similar possibilities for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride (Ostapiuk et al., 2017).

Synthesis Procedures and Methodologies

  • Studies have detailed the synthesis of related compounds, providing insights into possible synthetic approaches and methodologies for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride (Wei et al., 2016).

properties

IUPAC Name

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS.ClH/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9;/h5-7,10H,1-4H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWCPLIUOGYQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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